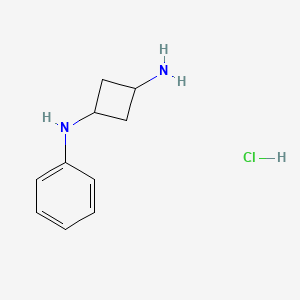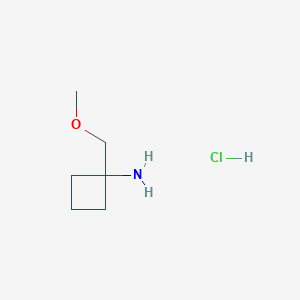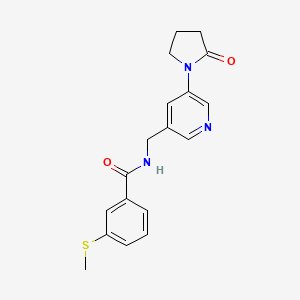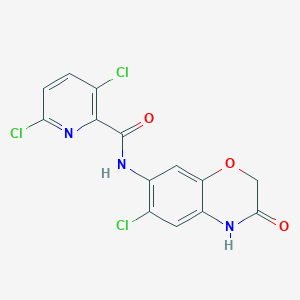
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as 4-Bromo-3-methylphenylthioxoquinazolin-2(3H)-one, is a quinazolinone derivative that is used in a variety of scientific research applications. It has a molecular weight of 315.21 g/mol and a melting point of 166-168°C. This compound has been studied extensively in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Analgesic Activity
Quinazolinone derivatives exhibit significant analgesic activities, indicating their potential as pain management agents. The study by Osarumwense Peter Osarodion (2023) synthesized compounds showing higher analgesic activities compared to standard drugs, demonstrating the therapeutic potential of quinazolinones in pain relief Osarumwense Peter Osarodion, 2023.
Hypolipidemic Activities
Research by Y. Kurogi et al. (1996) explored the hypolipidemic properties of quinazolinone derivatives, highlighting their ability to lower triglyceride and total cholesterol levels. This suggests their utility in treating lipid disorders Y. Kurogi et al., 1996.
Corrosion Inhibition
Quinazolinone derivatives have been found to be effective corrosion inhibitors for mild steel in acidic environments, as demonstrated by N. Errahmany et al. (2020). Their study shows the potential of these compounds in protecting metals from corrosion, which has significant industrial implications N. Errahmany et al., 2020.
Fluorescent Chemical Sensors
A quinazolinone derivative was synthesized by Xiaobing Zhang et al. (2007) and used as a fluoroionophore for Fe(3+) sensitive optochemical sensors. The compound's interaction with iron ions showcases its application in developing sensitive and selective sensors for metal ion detection Xiaobing Zhang et al., 2007.
Antitumor Agents
S. Barakat et al. (2007) synthesized a series of quinazolinone derivatives with antitumor activity against Ehrlich Ascities Carcinoma cells. This highlights the potential of quinazolinone derivatives as antitumor agents, opening avenues for cancer therapy research S. Barakat et al., 2007.
Antihistaminic Agents
A study by V. Alagarsamy and P. Parthiban (2013) developed novel quinazolinone derivatives with H1-antihistaminic activity. Their research demonstrates the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, suggesting their use as new class H1-antihistaminic agents V. Alagarsamy, P. Parthiban, 2013.
Eigenschaften
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUASXQNZCDILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~5~-(4-ethylbenzyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2730380.png)




![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)
